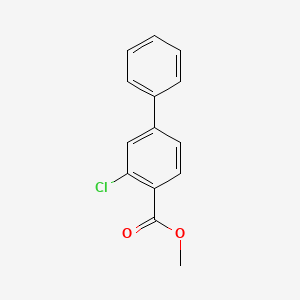

Methyl 2-chloro-4-phenylbenzoate

Description

Structure

3D Structure

Properties

IUPAC Name |

methyl 2-chloro-4-phenylbenzoate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H11ClO2/c1-17-14(16)12-8-7-11(9-13(12)15)10-5-3-2-4-6-10/h2-9H,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DYTXGXKGEPJADU-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=C(C=C(C=C1)C2=CC=CC=C2)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H11ClO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

246.69 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: Methyl 2-chloro-4-phenylbenzoate can be synthesized through several methods. One common method involves the esterification of 2-chloro-4-phenylbenzoic acid with methanol in the presence of a strong acid catalyst such as sulfuric acid. The reaction is typically carried out under reflux conditions to ensure complete conversion of the acid to the ester .

Industrial Production Methods: In an industrial setting, the production of this compound may involve more efficient and scalable processes. These methods often include the use of continuous flow reactors and optimized reaction conditions to maximize yield and minimize by-products. The choice of catalyst and reaction parameters is crucial to ensure high purity and cost-effectiveness .

Chemical Reactions Analysis

Types of Reactions: Methyl 2-chloro-4-phenylbenzoate undergoes various chemical reactions, including:

Substitution Reactions: The chlorine atom can be substituted by other nucleophiles such as amines or alkoxides.

Reduction Reactions: The ester group can be reduced to the corresponding alcohol using reducing agents like lithium aluminum hydride.

Oxidation Reactions: The phenyl group can undergo oxidation to form benzoic acid derivatives.

Common Reagents and Conditions:

Substitution: Nucleophiles such as sodium methoxide or ammonia in anhydrous conditions.

Reduction: Lithium aluminum hydride in dry ether.

Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.

Major Products Formed:

Substitution: Formation of 2-amino-4-phenylbenzoate or 2-alkoxy-4-phenylbenzoate.

Reduction: Formation of 2-chloro-4-phenylbenzyl alcohol.

Oxidation: Formation of 2-chloro-4-phenylbenzoic acid.

Scientific Research Applications

Chemistry

Methyl 2-chloro-4-phenylbenzoate serves as a valuable building block in organic synthesis. It is utilized in:

- Synthesis of Complex Molecules : Acts as an intermediate in the formation of various organic compounds.

- Reagents in Organic Transformations : Employed in reactions such as nucleophilic substitutions and cross-coupling reactions.

Biology

In biological research, this compound has shown promise in several areas:

- Enzyme Inhibition Studies : this compound can be used to investigate enzyme mechanisms by acting as an inhibitor.

- Biochemical Assays : It serves as a probe for studying biochemical pathways and interactions.

Industry

The compound is also significant in industrial applications:

- Agrochemicals : Used in developing herbicides and insecticides due to its effectiveness against pests.

- Materials Science : Its unique properties make it suitable for creating advanced materials with specific functionalities.

Case Studies

Several studies have highlighted the applications of this compound:

-

Antimicrobial Activity : Research demonstrated that this compound exhibits antimicrobial properties against various bacterial strains. The Minimum Inhibitory Concentration (MIC) values were determined through standard broth dilution methods, showing significant inhibition against Gram-positive and Gram-negative bacteria.

Bacterial Strain MIC (µg/mL) Staphylococcus aureus 32 Escherichia coli 64 Pseudomonas aeruginosa 16 - Anticancer Properties : Studies indicated that this compound could induce cytotoxic effects in various cancer cell lines, including A549 (lung cancer), HeLa (cervical cancer), and MCF-7 (breast cancer). The structure-activity relationship suggests that modifications could enhance its potency against these cells.

Mechanism of Action

The mechanism of action of methyl 2-chloro-4-phenylbenzoate involves its interaction with specific molecular targets. The chlorine atom and ester group play a crucial role in its reactivity and biological activity. The compound can undergo hydrolysis to release 2-chloro-4-phenylbenzoic acid, which may interact with enzymes or receptors in biological systems. The phenyl group can also participate in π-π interactions with aromatic residues in proteins, influencing the compound’s binding affinity and activity .

Comparison with Similar Compounds

Comparison with Structural Analogues

Structural Isomers and Substituent Positioning

The positional arrangement of chlorine and phenyl groups on the benzoate ring distinguishes Methyl 2-chloro-4-phenylbenzoate from its isomers. Key analogues include:

Table 1: Structural and Commercial Comparison of this compound and Analogues

| Compound Name | CAS Number | Purity | Substituent Positions | Molecular Formula |

|---|---|---|---|---|

| This compound | 472810-33-6 | 98% | Cl at 2, phenyl at 4 | C₁₄H₁₁ClO₂ |

| Methyl 2-(4-chlorophenyl)benzoate | 17103-28-5 | 95% | 4-chlorophenyl at 2 | C₁₄H₁₁ClO₂ |

| Methyl 2-chloro-5-phenylbenzoate | 886969-94-4 | 95% | Cl at 2, phenyl at 5 | C₁₄H₁₁ClO₂ |

| Methyl 3-chloro-5-phenylbenzoate | 1820703-81-8 | 95% | Cl at 3, phenyl at 5 | C₁₄H₁₁ClO₂ |

Key Observations :

- Purity : this compound has the highest purity (98%), suggesting optimized synthesis protocols or stability compared to analogues (95%) .

- Substituent Effects: The 2-chloro-4-phenyl configuration in the parent compound creates distinct steric hindrance and electronic effects. For example, the para-phenyl group may enhance resonance stabilization compared to meta-substituted analogues.

Comparison with Halogenated Analogues

Methyl 4-chloro-2-fluorobenzoate (CAS: N/A, Molecular Formula: C₈H₆ClFO₂ , Molar Mass: 188.58 g/mol) provides insight into the impact of halogen diversity. Unlike this compound, this compound lacks a phenyl group but incorporates fluorine at the 2-position, reducing steric bulk and increasing electronegativity. This difference likely affects solubility and boiling points, as fluorine’s small size and high electronegativity enhance polarity .

Physical and Chemical Properties

- Melting/Boiling Points : Bulky substituents (e.g., phenyl groups) increase molecular weight and may elevate melting points due to reduced molecular symmetry. For example, methyl esters with aromatic substituents often exhibit higher melting points than aliphatic analogues .

- Solubility : The chlorine and phenyl groups reduce solubility in polar solvents compared to simpler esters like methyl salicylate, which is highly soluble in organic solvents due to its hydroxyl group .

Biological Activity

Methyl 2-chloro-4-phenylbenzoate is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its biological effects, mechanisms of action, and potential applications in various fields, supported by relevant data and case studies.

Chemical Structure and Properties

This compound has the following chemical structure:

- Molecular Formula : C15H13ClO2

- Molecular Weight : 272.72 g/mol

- IUPAC Name : this compound

The presence of the chlorine atom in its structure may enhance its biological activity by influencing interactions with biological targets.

Research indicates that this compound may exert its biological effects through several mechanisms:

- Enzyme Inhibition : The compound can act as an enzyme inhibitor by binding to the active sites of specific enzymes, thus preventing substrate binding. This property is crucial in biochemical assays and drug development.

- Cytotoxic Effects : Studies have shown that this compound exhibits cytotoxic effects against various cancer cell lines, suggesting potential as an anticancer agent.

- Anti-inflammatory Activity : The compound has been investigated for its anti-inflammatory properties, which may be beneficial in treating inflammatory diseases.

Biological Activity

The biological activity of this compound can be summarized as follows:

| Activity Type | Description | Reference |

|---|---|---|

| Enzyme Inhibition | Binds to enzyme active sites, inhibiting function | |

| Cytotoxicity | Induces cell death in cancer cell lines | |

| Anti-inflammatory | Reduces inflammation in various models | |

| Antimicrobial | Potential activity against bacterial pathogens |

Case Studies and Research Findings

Several studies have highlighted the biological activity of this compound:

- Cytotoxicity Against Cancer Cells : A study evaluated the compound's effects on A549 (lung), HeLa (cervical), and MCF-7 (breast) cancer cell lines. The results indicated significant cytotoxicity with IC50 values around 9.6 μM, demonstrating its potential as an anticancer agent .

- Enzyme Interaction Studies : In vitro assays showed that this compound could inhibit enzymes involved in metabolic pathways, suggesting implications for pharmacokinetics and toxicity profiles.

- Anti-inflammatory Effects : The compound was tested in animal models for its ability to reduce inflammation markers, showing promising results that warrant further investigation into its therapeutic applications.

Q & A

Q. Advanced

Molecular Docking : Use software (e.g., AutoDock Vina) to predict binding affinities with target enzymes (e.g., kinases), leveraging the chloro and phenyl groups’ hydrophobic interactions .

In Vitro Assays : Test cytotoxicity and IC₅₀ values in cell lines, correlating substituent positions (e.g., 2-chloro vs. 4-phenyl) with activity .

QSAR Modeling : Apply quantitative SAR models to predict bioactivity based on electronic parameters (Hammett σ) and steric descriptors .

How can computational methods predict physicochemical properties critical for drug design?

Q. Advanced

Density Functional Theory (DFT) : Calculate logP (logarithm of octanol-water partition coefficient) to assess lipophilicity, which influences membrane permeability.

Molecular Dynamics (MD) : Simulate solvation dynamics to predict solubility and stability in aqueous buffers .

ADMET Prediction : Use tools like SwissADME to model absorption, distribution, and toxicity profiles based on the compound’s ester hydrolysis kinetics .

What strategies mitigate challenges in scaling up synthesis while maintaining regioselectivity?

Q. Advanced

Catalyst Optimization : Heterogeneous catalysts (e.g., zeolites) improve recyclability and reduce byproducts in Friedel-Crafts reactions.

Flow Chemistry : Continuous flow systems enhance heat/mass transfer, minimizing decomposition during esterification .

In Situ Monitoring : Use PAT (Process Analytical Technology) tools like ReactIR to track intermediate formation and adjust conditions dynamically .

How do steric and electronic effects of substituents influence the compound’s reactivity in cross-coupling reactions?

Q. Advanced

- Steric Effects : The 4-phenyl group may hinder transmetalation in Suzuki-Miyaura couplings, requiring bulky ligands (e.g., SPhos) to stabilize palladium intermediates.

- Electronic Effects : The 2-chloro group withdraws electron density, activating the ring for electrophilic attacks but deactivating it for nucleophilic substitutions.

Methodology : Compare reaction rates with analogs (e.g., 2-fluoro vs. 2-chloro derivatives) using Hammett plots to quantify electronic contributions .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.